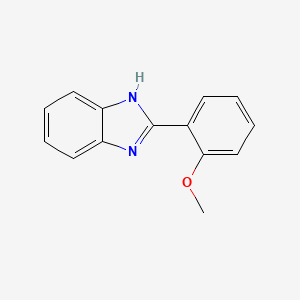![molecular formula C14H10Cl2N2O3 B1361967 N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine is a chemical compound with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1 g/mol . This compound is known for its unique structure, which includes a nitro group, a benzene ring, and an oxime functional group attached to a dichlorobenzyl moiety. It is used in various research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine typically involves the reaction of 3-nitrobenzenecarbaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the oxime bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Wissenschaftliche Forschungsanwendungen
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group and oxime functional group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dichlorobenzyl moiety enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine can be compared with other similar compounds, such as:
3-nitrobenzaldehyde oxime: Lacks the dichlorobenzyl group, resulting in different chemical and biological properties.
2,4-dichlorobenzyl oxime:
3-nitrobenzenecarbaldehyde O-(2,4-dichlorophenyl)oxime: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C14H10Cl2N2O3 |
|---|---|
Molekulargewicht |
325.1 g/mol |
IUPAC-Name |
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2 |
InChI-Schlüssel |
ZIFVCSOHVFNVOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)



![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)



